molecular formula C6H7F2N3 B069370 4,6-difluoro-N,N-dimethylpyrimidin-2-amine CAS No. 165258-63-9

4,6-difluoro-N,N-dimethylpyrimidin-2-amine

Cat. No. B069370
M. Wt: 159.14 g/mol
InChI Key: FETWNAISKMGRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-difluoro-N,N-dimethylpyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.

Mechanism Of Action

The mechanism of action of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine is not fully understood. However, research has shown that this compound works by inhibiting the activity of certain enzymes that are involved in cell division. By inhibiting these enzymes, 4,6-difluoro-N,N-dimethylpyrimidin-2-amine prevents the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Research has also investigated the biochemical and physiological effects of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine. Studies have shown that this compound has a low toxicity profile, which makes it an attractive candidate for further development as an anticancer drug. Additionally, research has shown that 4,6-difluoro-N,N-dimethylpyrimidin-2-amine has good pharmacokinetic properties, which means that it is absorbed well by the body and has a long half-life.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine for lab experiments is its potency. This compound has been shown to be highly effective in inhibiting the growth of cancer cells, which makes it an attractive candidate for further development as an anticancer drug. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are many potential future directions for research on 4,6-difluoro-N,N-dimethylpyrimidin-2-amine. One area of research could be to investigate the potential of this compound as a treatment for other diseases besides cancer. Additionally, further research could be conducted to optimize the synthesis method of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine to make it more scalable for large-scale production. Finally, research could be conducted to investigate the potential of this compound in combination with other anticancer drugs to improve its efficacy.
Conclusion
In conclusion, 4,6-difluoro-N,N-dimethylpyrimidin-2-amine is a promising compound that has potential applications in various fields, particularly in medicinal chemistry. This compound has been shown to be highly effective in inhibiting the growth of cancer cells, and further research could lead to the development of this compound as an anticancer drug. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine have been investigated, and this compound remains an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the reaction of 4,6-difluoropyrimidine with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as zinc chloride. This method has been shown to yield high yields of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine.

Scientific Research Applications

4,6-difluoro-N,N-dimethylpyrimidin-2-amine has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that 4,6-difluoro-N,N-dimethylpyrimidin-2-amine has potent anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

4,6-difluoro-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETWNAISKMGRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-difluoro-N,N-dimethylpyrimidin-2-amine

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